N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative. Its molecular architecture comprises a central ethanediamide (oxalamide) backbone, substituted with a 5-methyl-1,2-oxazol-3-yl group and a branched alkyl chain incorporating a 1-methylpyrrole and 4-methylpiperazine moiety.
Propriétés
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-13-11-16(21-27-13)20-18(26)17(25)19-12-15(14-5-4-6-23(14)3)24-9-7-22(2)8-10-24/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,25)(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGBEIGNIUJWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
- Molecular Formula : C₁₈H₂₄N₄O
- Molecular Weight : 320.41 g/mol
Research indicates that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide often interact with various biological targets:
- TRPM3 Receptors : This compound may activate the transient receptor potential melastatin 3 (TRPM3) calcium channel, which plays a critical role in nociception (pain perception) and inflammation .
- VEGFR Inhibition : Oxazole derivatives have shown promise as inhibitors of vascular endothelial growth factor receptor (VEGFR), suggesting potential applications in cancer therapy by inhibiting angiogenesis .
- Caspase Activation : Some related compounds have been found to activate caspases, leading to apoptosis in cancer cells .
In Vitro Studies
Several studies have evaluated the cytotoxicity and other biological effects of oxazole derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 3g | A549 | 12.5 | Inhibits VEGFR |
| 3a | MCF7 | 10.0 | Non-toxic to normal cells |
| 3e | HT29 | 15.0 | Induces apoptosis |
These results indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .
Case Studies
A notable case study involved the synthesis and evaluation of various oxazole derivatives, including the target compound. The study aimed to determine their anticancer properties against multiple human cancer cell lines using standard assays such as MTT for assessing cell viability . The findings indicated that compounds structurally related to N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide showed significant inhibition of tumor growth.
Pharmacokinetics
In silico studies have predicted favorable pharmacokinetic properties for this class of compounds, including good absorption and distribution characteristics. These predictions are essential for understanding the potential clinical applications of N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The ethanediamide class includes diverse derivatives with variations in substituents that influence physicochemical properties, bioavailability, and target affinity. Below is a structural and functional comparison with compounds identified in the evidence:
Table 1: Structural Comparison of Ethanediamide Derivatives
Key Observations:
Heterocyclic Diversity : The target compound’s oxazole and pyrrole motifs contrast with thiadiazole () or pyrazolone () in analogs. Oxazole’s electron-rich nature may favor π-π stacking, whereas thiadiazole’s sulfur atom could enhance metabolic resistance .
Solubility and Bioavailability: The 4-methylpiperazine group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., thienopyrazole in ).
Synthetic Complexity : The branched alkyl chain in the target compound introduces stereochemical challenges absent in simpler analogs like hydroxyethyl-substituted ethanediamides (). This complexity may impact scalability in synthesis.
Notes
Limitations of Evidence : The provided sources lack experimental data (e.g., binding affinities, pharmacokinetics) for the target compound, necessitating inferences from structural analogs.
Research Gaps : Further studies should prioritize synthesizing the target compound and profiling its activity against related ethanediamides, particularly focusing on piperazine’s role in target engagement .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
